molecular formula C10H7NO6 B1349365 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid CAS No. 205985-96-2

4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid

Cat. No.: B1349365
CAS No.: 205985-96-2
M. Wt: 237.17 g/mol
InChI Key: VFPWGRRTVZRIRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(1,3-diethoxy-1,3-dioxopropan-2-ylo)-3-methylimidazolium bromide (RIL1_Br), 1-(2-etoxy-2-oxoethyl)-3-methylimidazolium bromide (RIL2_Br), 1-(2-etoxy-2-oxoethyl)-3-methylimidazolium tetrafluoroborate (RIL3_BF4) ionic liquids were synthesized . However, the exact synthesis process for “4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” is not available in the retrieved data.


Chemical Reactions Analysis

The exact chemical reactions involving “this compound” are not available in the retrieved data. However, similar compounds have been used in various chemical reactions, such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Degradation and Stability of Related Compounds

A study focused on the degradation processes of nitisinone, a related nitrobenzoic acid derivative, employing LC-MS/MS to determine its stability under various conditions. This research sheds light on the stability and degradation pathways of similar compounds, which could be relevant for understanding the environmental or biological stability of 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid. The findings indicate that stability increases with pH, with specific degradation products showing considerable stability under studied conditions, which might inform the handling and storage conditions for related chemicals (Barchańska et al., 2019).

Antioxidant Activity Analysis

In the field of antioxidant research, analytical methods for determining antioxidant activity are critical. A review of various tests for assessing antioxidant capacity, including ORAC, HORAC, TRAP, and others, provides a foundation for investigating the antioxidant potential of nitrobenzoic acid derivatives. These methods, based on chemical reactions and spectrophotometry, could be applied to evaluate the antioxidant capacity of this compound and its relevance in pharmacology or food chemistry (Munteanu & Apetrei, 2021).

Photosensitive Protecting Groups

The application of photosensitive protecting groups in synthetic chemistry, including nitrobenzyl and nitrophenyl derivatives, demonstrates the utility of such compounds in facilitating controlled reactions under light exposure. This area of research might provide insights into the use of this compound in synthesizing light-responsive materials or drugs, highlighting the potential for innovative drug delivery systems or materials science applications (Amit et al., 1974).

Mechanism of Action

The mechanism of action of “4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid” is not available in the retrieved data. However, similar compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Properties

IUPAC Name

4-(1,3-dioxopropan-2-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-4-7(5-13)8-2-1-6(10(14)15)3-9(8)11(16)17/h1-5,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWGRRTVZRIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371429
Record name 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205985-96-2
Record name 4-(1,3-Dioxopropan-2-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde
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